2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline is an organic compound characterized by its unique molecular structure and properties. Its molecular formula is C15H16FNO, and it has a molecular weight of 245.29 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science, particularly as a ligand in catalytic reactions and as an intermediate in the synthesis of pharmaceuticals .
The compound is classified as an aromatic amine due to the presence of an aniline moiety. It contains a fluorine atom and a propan-2-yloxy group, which contribute to its chemical reactivity and biological properties. The compound can be sourced from chemical suppliers, with various grades available depending on purity requirements .
The synthesis of 2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline typically involves several key steps:
Industrial production may utilize continuous flow reactors and automated systems to enhance yield and purity. Reaction conditions such as temperature, pressure, and catalyst choice are optimized for large-scale synthesis .
The molecular structure of 2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline can be represented by its InChI key, which is InChI=1S/C15H16FNO/c1-10(2)18-13-6-3-11(4-7-13)12-5-8-15(17)14(16)9-12/h3-10H,17H2,1-2H3. This structure indicates the presence of a fluorine atom at the 2-position relative to the aniline nitrogen, enhancing its electronic properties .
| Property | Value |
|---|---|
| Molecular Formula | C15H16FNO |
| Molecular Weight | 245.29 g/mol |
| CAS Number | 1183422-13-0 |
| IUPAC Name | 2-fluoro-4-(4-propan-2-yloxyphenyl)aniline |
The compound can participate in various chemical reactions:
For these reactions, common reagents include:
The mechanism of action for 2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline involves its interaction with biological targets through hydrogen bonding facilitated by the fluorine atom. The presence of the propan-2-yloxy group enhances lipophilicity, allowing better membrane permeability. These characteristics enable modulation of enzyme or receptor activity, which may lead to various biological effects .
The physical properties of 2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline include:
Relevant chemical properties include:
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
These properties indicate that while the compound is versatile in organic reactions, its solubility profile limits its use in aqueous environments .
The primary applications of 2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline lie in:
This compound's diverse applications underscore its significance in both academic research and industrial contexts.
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9